Moluccanin diacetate
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Overview
Description
Preparation Methods
Moluccanin diacetate can be obtained through both natural extraction and chemical synthesis.
Natural Extraction: It is typically extracted from plants, particularly from species within the Croton genus. The extraction process involves solvent extraction followed by purification steps to isolate the compound in its pure form.
Chemical Synthesis: The synthetic route involves the acetylation of moluccanin, a precursor compound, using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled conditions to ensure the complete conversion of moluccanin to this compound.
Chemical Reactions Analysis
Moluccanin diacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: this compound can undergo substitution reactions where the acetate groups are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Moluccanin diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various derivatives and analogs. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential bioactive properties.
Industry: this compound is used in the development of new materials and as a chemical intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of moluccanin diacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Comparison with Similar Compounds
Moluccanin diacetate is part of a larger family of coumarinolignans, which are compounds that contain both coumarin and lignan moieties. Similar compounds include:
Cleomiscosin A: Another coumarinolignan with similar bioactive properties, but differing in its specific functional groups and molecular structure.
Cleomiscosin B: Similar to cleomiscosin A, but with variations in its substitution pattern.
Compared to these similar compounds, this compound is unique due to its specific acetylation pattern, which may contribute to its distinct bioactivity and chemical reactivity.
Properties
IUPAC Name |
[3-(4-acetyloxy-3,5-dimethoxyphenyl)-7-oxo-2,3-dihydropyrano[3,2-g][1,4]benzodioxin-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O10/c1-12(25)30-11-21-23(15-8-19(28-3)24(31-13(2)26)20(9-15)29-4)34-18-10-16-14(7-17(18)32-21)5-6-22(27)33-16/h5-10,21,23H,11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIQTZKPIWOLBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(OC2=C(O1)C=C3C=CC(=O)OC3=C2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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